
propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate is a synthetic compound that features a complex structure incorporating an oxetane ring, a tert-butoxycarbonyl (Boc) protecting group, and an L-leucine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate typically involves multiple steps:
-
Formation of the Oxetane Ring: : The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide. This step often requires the use of a strong base or an acid catalyst to facilitate the ring closure.
-
Introduction of the Boc-Protected Amino Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent synthetic steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
Coupling with L-Leucine: : The Boc-protected oxetane intermediate is then coupled with L-leucine or its ester derivative. This step typically involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Final Deprotection and Purification: : The final compound is obtained by deprotecting the Boc group under acidic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification methods such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxetane ring or the amino group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the carbonyl groups or the oxetane ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group. Reagents such as alkyl halides or acyl chlorides can be used for these transformations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Catalysts: 4-Dimethylaminopyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology
In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. Its incorporation into peptides and proteins can help elucidate the role of oxetane rings in biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-prolinate: Similar in structure but with a proline derivative instead of leucine.
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate: Contains an alanine derivative instead of leucine.
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valinate: Features a valine derivative instead of leucine.
Uniqueness
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different amino acid derivatives.
Properties
IUPAC Name |
propyl (2S)-4-methyl-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5/c1-7-8-24-15(21)14(9-13(2)3)20-18(11-23-12-18)10-19-16(22)25-17(4,5)6/h13-14,20H,7-12H2,1-6H3,(H,19,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMDAUSUQLBCRD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC(C)C)NC1(COC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](CC(C)C)NC1(COC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050446.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050454.png)
![tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B8050462.png)
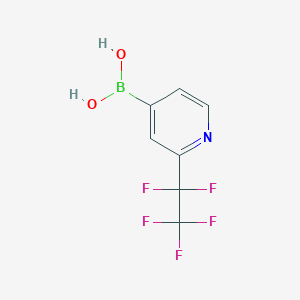
![(S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050482.png)
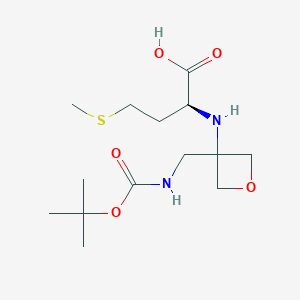
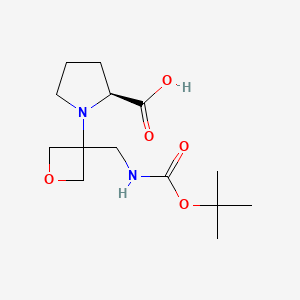
![2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]acetic acid propyl ester](/img/structure/B8050509.png)
![(2S)-2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]-3-methylbutyric acid propyl ester](/img/structure/B8050515.png)
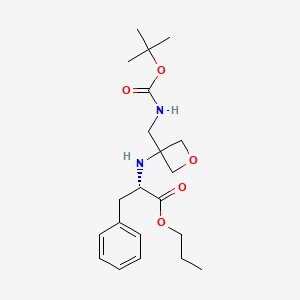
![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-(4-tert-butoxyphenyl)propionic acid propyl ester](/img/structure/B8050535.png)
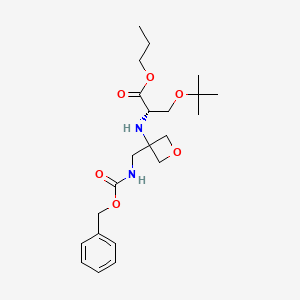
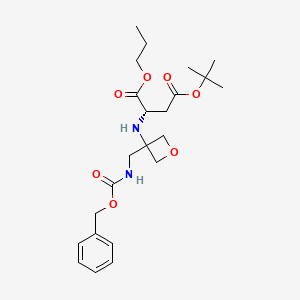
![[(1S,2R)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B8050547.png)
